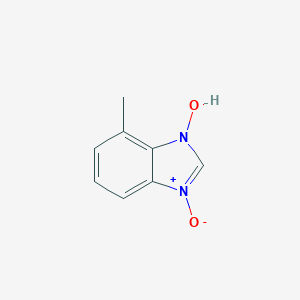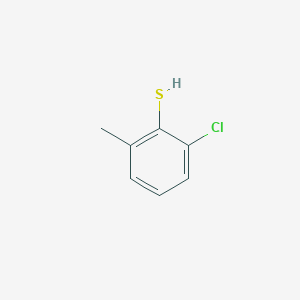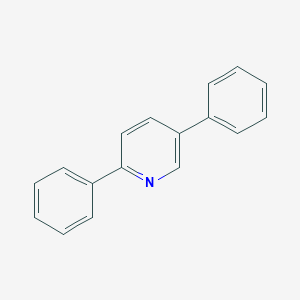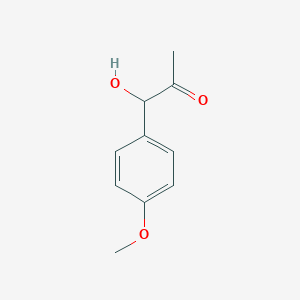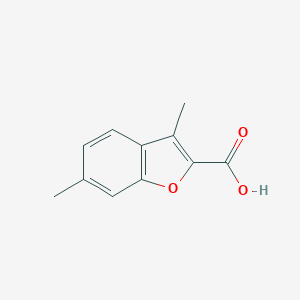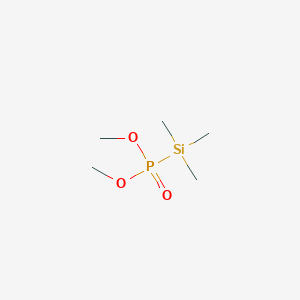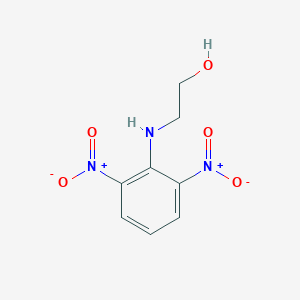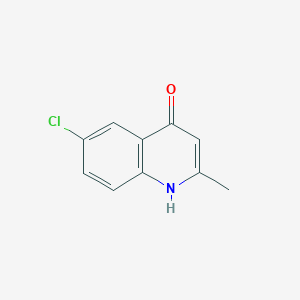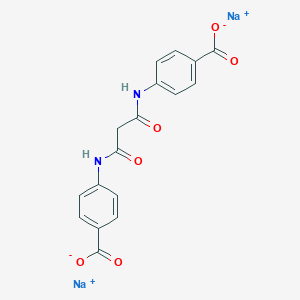
Malaben
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malaben, also known as 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Malaben is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of tubulin polymerization, which is essential for cell division. Malaben has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Malaben has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
Malaben has been found to have several biochemical and physiological effects. In cancer cells, Malaben has been shown to induce cell cycle arrest and apoptosis. Malaben has also been found to inhibit the production of inflammatory cytokines and reduce oxidative stress. In animal studies, Malaben has been shown to have anti-tumor effects and reduce inflammation in models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Malaben in lab experiments is its potency and selectivity for cancer cells. This allows for lower doses to be used, reducing the risk of toxicity. Additionally, Malaben has been found to have low toxicity in animal studies. However, one limitation of using Malaben is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of Malaben.
Zukünftige Richtungen
There are several potential future directions for the use of Malaben in scientific research. One area of interest is the development of new drugs for the treatment of cancer. Malaben could be used as a lead compound for the development of more potent and selective anti-cancer drugs. Additionally, more research is needed to understand the potential applications of Malaben in the treatment of inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of Malaben and its potential side effects.
Synthesemethoden
Malaben can be synthesized through a multi-step process involving the reaction of 4-methoxyaniline with Malabennitrobenzaldehyde, followed by reduction and cyclization reactions. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
Malaben has a wide range of potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of cancer. Malaben has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, Malaben has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
19288-87-0 |
|---|---|
Produktname |
Malaben |
Molekularformel |
C17H12N2Na2O6 |
Molekulargewicht |
386.27 g/mol |
IUPAC-Name |
disodium;4-[[3-(4-carboxylatoanilino)-3-oxopropanoyl]amino]benzoate |
InChI |
InChI=1S/C17H14N2O6.2Na/c20-14(18-12-5-1-10(2-6-12)16(22)23)9-15(21)19-13-7-3-11(4-8-13)17(24)25;;/h1-8H,9H2,(H,18,20)(H,19,21)(H,22,23)(H,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
YCGCXBYGFBBYJC-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+] |
Synonyme |
enzoic acid, 4,4'-((1,3-dioxo-1,3-propanediyl)diimino)bis-, disodium salt disodium 4,4'-9((1,3-dioxo-1,3-propanediyl)diimino)dibenzoate malaben N,N'-malonyl-bis-(4-aminobenzoic acid sodium) N,N'-malonyl-bis-PAB Na |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



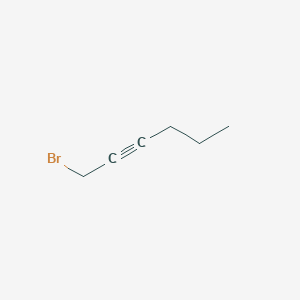
![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)
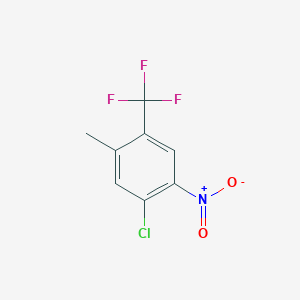
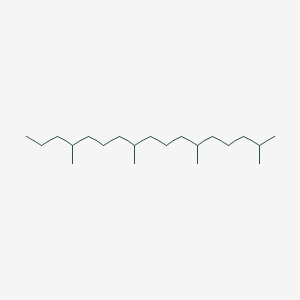

![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
